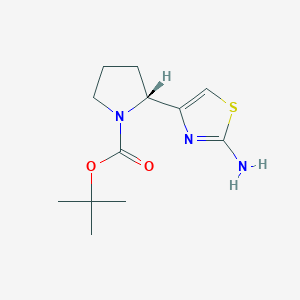
tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBCT) is a synthetic organic compound with a variety of applications in medicinal, biological, and chemical research. It is a derivative of the heterocyclic compound isoquinoline, and is characterized by its cyclic structure and the presence of a tert-butyl group at the 7-position. TBCT is an important intermediate in the synthesis of various pharmaceuticals, and has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s.
科学的研究の応用
Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s. It has been shown to possess anti-tumor activity in vitro and in vivo, and has been investigated for its ability to inhibit the growth of cancer cells. In addition, tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use as a neuroprotective agent, and has been shown to possess anti-amyloidogenic and anti-inflammatory properties.
作用機序
Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is thought to increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer’s disease. In addition, tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been shown to possess anti-inflammatory and anti-amyloidogenic properties, which may be beneficial in the treatment of Alzheimer’s and other neurological disorders.
Biochemical and Physiological Effects
tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that it is a potent inhibitor of the enzyme acetylcholinesterase, and that it may possess anti-inflammatory, anti-amyloidogenic, and anti-tumor properties. In addition, tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been shown to possess antioxidant and neuroprotective effects, and may be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available commercially. In addition, it is stable and can be stored at room temperature for long periods of time. However, there are some limitations to its use in laboratory experiments. tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a relatively new compound, and its effects are not yet fully understood. Furthermore, it is a potent inhibitor of acetylcholinesterase, and caution should be taken when handling and storing the compound.
将来の方向性
The potential applications of tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate are vast, and there are many future directions for research. One potential area of research is the use of tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, further studies are needed to elucidate the mechanism of action of tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, as well as to investigate its potential use in the treatment of other diseases. Other potential areas of research include the development of new synthetic methods for the production of tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, as well as the study of its effects on other biochemical and physiological processes. Finally, further studies are needed to explore the potential use of tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate as an inhibitor of other enzymes, and as a potential therapeutic agent for various diseases.
合成法
Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be synthesized in a two-step process involving the reaction of isoquinoline-2-carboxylic acid with tert-butyl isocyanide, followed by the addition of anhydrous sodium acetate. The first step involves the formation of an N-acyl isoquinoline, followed by the formation of the desired product. The reaction is carried out in a polar solvent such as dimethylformamide, and requires the use of an inert atmosphere.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves the reaction of tert-butyl 2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate with a suitable reagent to form the desired product.", "Starting Materials": [ "tert-butyl bromoacetate", "7-cyano-1,2,3,4-tetrahydroisoquinoline", "sodium hydride", "dimethylformamide", "chloroacetyl chloride", "triethylamine", "potassium carbonate", "acetic acid", "ethanol" ], "Reaction": [ "tert-butyl bromoacetate is reacted with sodium hydride in dimethylformamide to form tert-butyl 2-bromoacetate", "7-cyano-1,2,3,4-tetrahydroisoquinoline is reacted with tert-butyl 2-bromoacetate in the presence of potassium carbonate and acetic acid to form tert-butyl 2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate", "tert-butyl 2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate is reacted with chloroacetyl chloride and triethylamine in ethanol to form tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate" ] } | |
CAS番号 |
149354-03-0 |
製品名 |
tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
分子式 |
C15H18N2O2 |
分子量 |
258.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



